molecular formula C10H11F3O2 B14778104 2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene

2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B14778104
M. Wt: 220.19 g/mol
InChI Key: DWABHWPFQRSVOJ-UHFFFAOYSA-N
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Description

2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of ethoxy, methoxy, and trifluoromethyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation followed by reduction and subsequent functional group transformations .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Ethoxy-1-methoxy-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The compound can participate in various chemical reactions, leading to the formation of intermediates that interact with biological targets .

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

2-ethoxy-1-methoxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H11F3O2/c1-3-15-9-6-7(10(11,12)13)4-5-8(9)14-2/h4-6H,3H2,1-2H3

InChI Key

DWABHWPFQRSVOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(F)(F)F)OC

Origin of Product

United States

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